molecular formula C11H11NO2 B1600373 6,7-Dimethoxyquinoline CAS No. 67278-27-7

6,7-Dimethoxyquinoline

Cat. No.: B1600373
CAS No.: 67278-27-7
M. Wt: 189.21 g/mol
InChI Key: PCDPMVJGEGAJBI-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, featuring methoxy groups at the 6th and 7th positions on the quinoline ring

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxyquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme G9a, a histone lysine methyltransferase (HKMT). G9a is involved in the methylation of histone H3 at lysine 9 (H3K9), which is a crucial modification for epigenetic regulation. This compound interacts with the SET domain of G9a, inhibiting its activity and thereby affecting the methylation status of histone H3 . This inhibition can lead to changes in gene expression and has potential therapeutic implications for diseases such as cancer.

Cellular Effects

This compound has been shown to influence various cellular processes. By inhibiting G9a, it affects the methylation of histone H3, leading to alterations in chromatin structure and gene expression. This can impact cell signaling pathways, cellular metabolism, and overall cell function. For instance, the inhibition of G9a by this compound can result in the reactivation of tumor suppressor genes, thereby inhibiting cancer cell proliferation . Additionally, it may affect other non-histone targets of G9a, further influencing cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SET domain of G9a, which is responsible for the enzyme’s catalytic activity. By occupying the substrate-binding pocket of G9a, this compound prevents the methylation of histone H3 at lysine 9. This inhibition disrupts the formation of repressive chromatin marks, leading to changes in gene expression . Molecular docking studies have shown that this compound forms stable interactions with key residues in the SET domain, explaining its potent inhibitory activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of G9a and persistent changes in gene expression . The exact temporal dynamics of its effects may vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its therapeutic potential and toxicity. At lower doses, this compound effectively inhibits G9a and induces changes in gene expression without causing significant adverse effects. At higher doses, the compound may exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with G9a. The inhibition of G9a by this compound affects the methylation status of histone H3, which in turn influences the expression of genes involved in metabolic processes . Additionally, this compound may interact with other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoline typically involves the following steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

    Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

6,7-Dimethoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Derivatives of this compound are investigated for their potential as anticancer, antiviral, and antimicrobial agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at the 6th and 7th positions influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

6,7-Dimethoxyquinoline is a compound of increasing interest in medicinal chemistry, particularly for its biological activities against various diseases, including cancer and bacterial infections. This article summarizes the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound and its derivatives have been studied for their effects on several biological targets, including receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The following sections detail significant findings related to its anticancer and antimicrobial activities.

Anticancer Activity

Mechanism of Action
The primary mechanism through which this compound exerts its anticancer effects is by inhibiting the c-Met signaling pathway. c-Met is a receptor tyrosine kinase implicated in various cancers. In a study by , compounds synthesized from 6,7-dimethoxy-4-anilinoquinoline were shown to inhibit c-Met with an IC50 value as low as 0.030 µM. This inhibition correlated with significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer).

Case Studies

  • Study on Quinoline Derivatives : A series of 6,7-disubstituted quinoline derivatives were evaluated for their anticancer properties. Notably, one compound demonstrated an IC50 value of 1.04 nM against c-Met, indicating its potential as a multitargeted RTK inhibitor .
  • In Vitro Evaluation : The antiproliferative activity of various this compound derivatives was assessed across multiple cancer cell lines. Compounds exhibited moderate to excellent activity, with some derivatives showing GI50 values below 1 µM against colon cancer and leukemia cells .

Antimicrobial Activity

Recent studies have also explored the antibacterial properties of this compound derivatives. For instance, a study focused on 4-piperazinylquinoline hybrids showed that certain derivatives effectively inhibited bacterial growth in a time- and dose-dependent manner . The antimicrobial activity was evaluated against pathogens like Staphylococcus aureus.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have revealed that modifications at specific positions on the quinoline ring significantly affect biological activity:

  • Halogen Substituents : The introduction of halogen groups at certain positions has been associated with enhanced antitumor activity.
  • Functional Groups : Variations such as the addition of triazole or piperazine moieties have been linked to improved potency against specific targets .

Summary Table of Biological Activities

Activity Type Target IC50/Effect Cell Lines/Pathogens
Anticancerc-Met0.030 µMA549, MCF-7, MKN-45
AnticancerMultitarget RTK1.04 nMVarious cancer cell lines
AntibacterialBacterial GrowthDose-dependent effectStaphylococcus aureus

Properties

IUPAC Name

6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDPMVJGEGAJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446028
Record name 6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67278-27-7
Record name 6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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